molecular formula C23H23NO2 B4265289 2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide

2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide

Cat. No. B4265289
M. Wt: 345.4 g/mol
InChI Key: PDYBKFCFDUMHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide, also known as MMBA, is a synthetic compound that has been extensively studied for its potential therapeutic properties. MMBA belongs to the class of compounds known as N-acylphenylalanines, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide is not fully understood. However, it has been proposed that 2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide may also act on other neurotransmitter systems, such as the glutamatergic and serotonergic systems.
Biochemical and Physiological Effects:
2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide has also been shown to reduce seizure activity in animal models of epilepsy. In addition, 2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide in lab experiments is that it is a synthetic compound, which allows for greater control over its properties and purity. 2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide has also been extensively studied, which means that there is a large body of literature available on its properties and potential therapeutic applications. However, one limitation of using 2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are a number of future directions for research on 2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide. One area of research could be to investigate the potential of 2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate the potential of 2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide as a treatment for cancer, as it has been shown to have anticancer properties in some studies. Additionally, further studies could be conducted to investigate the mechanism of action of 2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide and to identify potential targets for its therapeutic effects.

Scientific Research Applications

2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. 2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide has also been studied for its potential as a treatment for neuropathic pain, epilepsy, and other neurological disorders.

properties

IUPAC Name

2-methoxy-N-[(4-methylphenyl)methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-18-13-15-19(16-14-18)17-24-22(25)23(26-2,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16H,17H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYBKFCFDUMHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(4-methylbenzyl)-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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